molecular formula C14H13ClFN B3341147 N-(4-Chlorobenzyl)-2-fluorobenzylamine CAS No. 1019486-97-5

N-(4-Chlorobenzyl)-2-fluorobenzylamine

Cat. No.: B3341147
CAS No.: 1019486-97-5
M. Wt: 249.71 g/mol
InChI Key: YKKSPIXBYGUZSX-UHFFFAOYSA-N
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Description

Contextualizing N-(4-Chlorobenzyl)-2-fluorobenzylamine within Contemporary Organic Chemistry

This compound is a secondary amine that features two different halogen-substituted benzyl (B1604629) groups attached to a central nitrogen atom. Its structure, incorporating both a chloro and a fluoro substituent on separate phenyl rings, places it at the intersection of several key areas of organic chemistry. The study of such polysubstituted aromatic systems is crucial for understanding structure-activity relationships (SAR) in drug discovery and for developing new synthetic methodologies. The specific placement of the halogen atoms (para-chloro and ortho-fluoro) can significantly influence the molecule's electronic properties, lipophilicity, and conformational preferences, making it a compound of interest for systematic chemical investigations.

The Significance of Substituted Benzylamines in Synthetic Methodologies

Substituted benzylamines are foundational building blocks in organic synthesis. They serve as precursors to a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and catalysts. wikipedia.orgchemicalbook.com The secondary amine linkage in this compound is a key functional group that can be further elaborated.

One of the most common and efficient methods for the synthesis of secondary amines like this compound is reductive amination . stackexchange.comwikipedia.org This one-pot reaction typically involves the condensation of an aldehyde with a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine. acs.orggoogle.com For the synthesis of the target compound, this would likely involve the reaction of 4-chlorobenzaldehyde (B46862) with 2-fluorobenzylamine (B1294385), or alternatively, 2-fluorobenzaldehyde (B47322) with 4-chlorobenzylamine, in the presence of a suitable reducing agent.

Table 1: Plausible Reductive Amination Synthesis Routes

Reactant 1Reactant 2Reducing Agent (Examples)Product
4-Chlorobenzaldehyde2-FluorobenzylamineSodium triacetoxyborohydride (B8407120), Sodium cyanoborohydride, H₂/PdThis compound
2-Fluorobenzaldehyde4-ChlorobenzylamineSodium triacetoxyborohydride, Sodium cyanoborohydride, H₂/PdThis compound

The presence of halogen substituents is of particular importance in medicinal chemistry. Fluorine, for instance, is known to enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups. tandfonline.comnih.govresearchgate.net Chlorine can also influence a molecule's pharmacokinetic profile and is a common feature in many approved drugs. nih.gov The combination of these two different halogens in this compound provides a unique scaffold for exploring the synergistic or differential effects of these atoms.

Overview of Current Research Landscape and Gaps Pertaintaining to this compound

A comprehensive review of the scientific literature reveals a significant gap in research specifically focused on this compound. While extensive research exists on various substituted benzylamines, including those with single halogen substitutions, there appears to be a lack of published studies detailing the synthesis, characterization, and application of this particular di-halogenated compound.

The existing research landscape provides a strong foundation for hypothesizing the properties and potential applications of this compound. However, the absence of empirical data for this specific molecule represents a clear knowledge gap. Investigations into its precise physicochemical properties, spectral characteristics, and biological activity are currently absent from the public domain.

Research Objectives and Scope for this compound Investigations

Given the current research gaps, future investigations into this compound should be centered around the following objectives:

Development and Optimization of Synthetic Routes: Establishing an efficient and scalable synthesis for this compound, likely via reductive amination, and thoroughly characterizing the compound using modern analytical techniques.

Physicochemical and Spectroscopic Characterization: A primary objective would be the detailed characterization of the molecule. This would involve determining its physical properties and acquiring comprehensive spectroscopic data.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key Features
¹H NMRAromatic protons in distinct regions due to different electronic environments from Cl and F substituents. Methylene (B1212753) protons appearing as singlets or coupled signals. A broad singlet for the N-H proton.
¹³C NMRDistinct signals for each of the 14 carbon atoms, with chemical shifts influenced by the attached halogen and the amine bridge.
IR SpectroscopyCharacteristic peaks for N-H stretching, C-N stretching, aromatic C-H stretching, and C-X (C-Cl, C-F) stretching.
Mass SpectrometryA molecular ion peak corresponding to the exact mass of the compound. Characteristic fragmentation patterns, likely involving the cleavage of the benzyl groups to form stable benzyl cations. nih.govnih.gov

Exploration of Potential Applications: Investigating the utility of this compound as an intermediate in the synthesis of more complex molecules, or as a candidate for biological screening in areas where halogenated benzylamines have shown promise.

Computational Modeling: Employing computational methods to predict the molecule's conformation, electronic properties, and potential interactions with biological targets, which can guide experimental work.

The scope of these investigations would be to provide foundational knowledge about this specific compound, thereby filling the existing gap in the literature and potentially unlocking new avenues for research and application in organic and medicinal chemistry.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[(2-fluorophenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN/c15-13-7-5-11(6-8-13)9-17-10-12-3-1-2-4-14(12)16/h1-8,17H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKSPIXBYGUZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 4 Chlorobenzyl 2 Fluorobenzylamine and Its Precursors

Strategic Design of N-(4-Chlorobenzyl)-2-fluorobenzylamine Synthetic Routes

The strategic design for synthesizing this compound begins with a logical deconstruction of the target molecule to identify readily available starting materials and reliable chemical transformations.

Retrosynthetic analysis is a technique used to break down a target molecule into simpler, commercially available precursors. For this compound, the most logical disconnections are the two carbon-nitrogen (C-N) bonds of the secondary amine. This approach reveals two primary synthetic strategies.

Disconnection A: Cleavage of the bond between the nitrogen atom and the 2-fluorobenzyl group. This leads to two synthons: a 2-fluorobenzyl cation and a 4-chlorobenzyl anion. The corresponding synthetic equivalents are 2-fluorobenzaldehyde (B47322) or a 2-fluorobenzyl halide and 4-chlorobenzylamine.

Disconnection B: Cleavage of the bond between the nitrogen atom and the 4-chlorobenzyl group. This retrosynthetic step suggests 4-chlorobenzaldehyde (B46862) or a 4-chlorobenzyl halide and 2-fluorobenzylamine (B1294385) as the key precursors.

Both disconnection pathways point towards two major classes of reactions for forming the target molecule: reductive amination and nucleophilic substitution.

2-Fluorobenzaldehyde: This is a key intermediate that can be synthesized via the chlorination and subsequent hydrolysis of 2-fluorotoluene guidechem.com. It is widely used in the production of various drugs and novel dyes guidechem.comqinmuchem.com.

4-Chlorobenzaldehyde: This compound serves as a precursor in the manufacturing of pharmaceuticals, optical brighteners, and agricultural chemicals chemicalbook.comguidechem.comsolubilityofthings.com. A common preparation method involves the oxidation of 4-chlorobenzyl alcohol or the chlorinated hydrolysis of p-chlorotoluene chemicalbook.com.

2-Fluorobenzylamine: This amine is a valuable building block in organic synthesis and a key intermediate in the production of pharmaceuticals and agrochemicals chemimpex.com. It has been used in the synthesis of compounds with anticonvulsant activity .

4-Chlorobenzylamine: This intermediate is used in the synthesis of pharmaceuticals ottokemi.com. It can be prepared from p-chlorobenzonitrile via reduction or from p-chlorobenzyl chloride through reaction with an ammonia (B1221849) source chemicalbook.comchemicalbook.com.

The physical and chemical properties of these key precursors are summarized in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
2-FluorobenzaldehydeC₇H₅FO124.1190-91 (at 46 mmHg) chemicalbook.com-44.5 chemicalbook.com
4-ChlorobenzaldehydeC₇H₅ClO140.57213-214 guidechem.com47.5 guidechem.com
2-FluorobenzylamineC₇H₈FN125.1473-75 (at 13 mmHg) N/A (Liquid)
4-ChlorobenzylamineC₇H₈ClN141.60215 chemicalbook.comN/A (Liquid)

Classical Synthetic Approaches to this compound

Based on the strategic design, several classical methods can be employed for the synthesis of the target compound.

Reductive amination is a highly versatile and widely used method for preparing amines nih.govorgsyn.org. The process typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine orgsyn.orggoogle.com. This one-pot procedure is efficient and prevents the isolation of the often-unstable imine intermediate.

For the synthesis of this compound, two reductive amination pathways are possible:

Pathway 1: The reaction of 2-fluorobenzaldehyde with 4-chlorobenzylamine.

Pathway 2: The reaction of 4-chlorobenzaldehyde with 2-fluorobenzylamine.

A variety of reducing agents can be employed for this transformation, each with its own advantages regarding reactivity, selectivity, and handling. The choice of reagent can be critical, especially when other functional groups are present in the molecule nih.gov.

The table below outlines common reducing agents used in reductive amination protocols.

Reducing AgentTypical Reaction ConditionsNotes
Sodium borohydride (NaBH₄)Methanol or ethanol solvent, often requires pH control. organic-chemistry.orgA common, cost-effective reagent. Can reduce the starting aldehyde if conditions are not controlled.
Sodium cyanoborohydride (NaBH₃CN)Methanol or acetonitrile solvent, slightly acidic pH. organic-chemistry.orgMore selective than NaBH₄; reduces the protonated imine much faster than the carbonyl group.
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)Dichloroethane (DCE) or tetrahydrofuran (THF) solvent, often with acetic acid. organic-chemistry.orgA mild and selective reagent, widely used for reductive aminations. Does not require strict pH control.
Catalytic Hydrogenation (H₂/Catalyst)Hydrogen gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni). organic-chemistry.orgAn environmentally friendly "green" method, but may not be compatible with reducible functional groups.

Nucleophilic substitution is another fundamental approach for constructing the C-N bond in the target molecule. This strategy involves the reaction of a benzyl (B1604629) halide with a primary amine. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group.

Two parallel routes based on this strategy are:

Route A: The reaction of 2-fluorobenzyl chloride (or bromide) with 4-chlorobenzylamine.

Route B: The reaction of 4-chlorobenzyl chloride with 2-fluorobenzylamine.

These reactions are typically carried out in a suitable solvent, and a base is often added to neutralize the hydrogen halide (e.g., HCl) that is formed as a byproduct. The absence of a base would lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction. This type of reaction generally follows an Sₙ2 mechanism.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency and atom economy beilstein-journals.org. While specific MCRs for the direct synthesis of this compound are not prominently documented, a hypothetical one-pot synthesis can be envisioned.

A potential three-component approach could be a variation of the reductive amination process. For instance, reacting 2-fluorobenzaldehyde, 4-chlorobenzylamine, and a reducing agent in a single pot constitutes a three-component system. More advanced MCRs, such as the Ugi or Passerini reactions, are powerful tools for generating molecular complexity but would require modification of the starting materials to fit the reaction mechanism, likely leading to a different final product structure beilstein-journals.org. A direct, one-pot synthesis involving, for example, 2-fluorobenzaldehyde, a 4-chlorobenzyl precursor, and an ammonia source would be challenging due to issues of selectivity and the potential for multiple side products.

Advanced and Sustainable Methodologies for this compound Production

Modern synthetic strategies for producing this compound focus on enhancing reaction efficiency, minimizing environmental impact, and enabling large-scale production. These methodologies include advanced catalytic systems, adherence to green chemistry principles, and the application of flow chemistry techniques.

Catalytic methods are central to the efficient synthesis of this compound. The two primary catalytic approaches are direct N-alkylation and reductive amination.

N-Alkylation: This method involves the reaction of 2-fluorobenzylamine with a 4-chlorobenzyl halide, typically 4-chlorobenzyl chloride. To avoid over-alkylation and the formation of quaternary ammonium salts, chemoselective mono-N-alkylation is crucial. Cesium carbonate (Cs₂CO₃) has been shown to be an effective promoter for the selective mono-N-alkylation of primary benzylamines with alkyl halides in the absence of a metal catalyst. The use of a cesium base in a solvent like anhydrous N,N-dimethylformamide (DMF) can suppress the undesired dialkylation.

Reductive Amination: This is a highly versatile method that involves the reaction of 2-fluorobenzylamine with 4-chlorobenzaldehyde. The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the target secondary amine. A variety of metal catalysts are effective for this transformation, including those based on palladium, nickel, cobalt, and ruthenium. For instance, cobalt-containing composites have been used for the reductive amination of p-chlorobenzaldehyde with n-butylamine, achieving high yields of the corresponding secondary amine at 100°C and 100 bar of H₂ pressure. Palladium on activated carbon (Pd/C) is another common catalyst for reductive aminations, though catalyst modifications may be necessary to prevent dehalogenation of the chloro-substituted ring.

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of the process. Key considerations include the choice of solvents, catalysts, and reaction pathways.

One of the primary goals of green chemistry is to use less hazardous and more environmentally benign solvents. Traditional reductive aminations often use chlorinated solvents like 1,2-dichloroethane. Greener alternatives such as ethanol, isopropanol, or even water are being explored. For example, reductive amination of aldehydes and ketones can be carried out in 95% ethanol.

Catalyst choice is also critical. Utilizing reusable heterogeneous catalysts, such as metals supported on carbon or silica, simplifies product purification and minimizes catalyst waste. Biocatalysis, using enzymes like amine dehydrogenases or transaminases, offers a highly selective and environmentally friendly route to amines under mild conditions, though its application to this specific N-alkylation would require a suitably engineered enzyme.

Atom economy is another core principle. The "borrowing hydrogen" or "hydrogen auto-transfer" methodology is an excellent example of an atom-economical process. In this approach, a primary alcohol (e.g., 4-chlorobenzyl alcohol) reacts with an amine (2-fluorobenzylamine). The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then reacts with the amine to form an imine. The borrowed hydrogen is then used to reduce the imine to the final secondary amine, with water as the only byproduct.

Flow chemistry offers significant advantages for the scalable and safe production of this compound. Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety, especially for highly exothermic reactions.

The synthesis of secondary amines has been successfully demonstrated in continuous flow systems. For example, N-methyl secondary amines have been synthesized from alkyl mesylates and epoxides in a continuous flow process, achieving high yields and allowing for in-line workup. Similarly, the selective synthesis of secondary amines from nitriles via catalytic hydrogenation has been achieved in a continuous-flow system using a packed-bed reactor with a Pd/C catalyst.

For the synthesis of this compound, a flow process could involve pumping a solution of 2-fluorobenzylamine and 4-chlorobenzaldehyde through a heated packed-bed reactor containing a heterogeneous hydrogenation catalyst (e.g., Pd/C or a nickel-based catalyst) under a stream of hydrogen gas. This setup allows for precise control of residence time, temperature, and pressure, which can be optimized to maximize the yield of the desired secondary amine while minimizing side products. The continuous nature of the process also allows for easier scale-up compared to batch reactions.

Optimization of Reaction Parameters for this compound Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and pressure is essential for achieving the desired outcome.

The choice of solvent can significantly influence the rate and selectivity of both N-alkylation and reductive amination reactions. The solvent's polarity, ability to dissolve reactants and reagents, and its interaction with catalytic species are all important factors.

In N-alkylation reactions, polar aprotic solvents like DMF and acetonitrile are often used as they can effectively dissolve the amine and the base (e.g., Cs₂CO₃) while promoting the nucleophilic substitution reaction. In reductive amination, the solvent choice can be more complex. While chlorinated solvents have been traditionally used, greener alternatives are preferred. A screening of solvents for the reductive amination of benzyl alcohol found that toluene, t-amyl alcohol, and p-xylene provided good conversion and selectivity. Protic solvents like ethanol can also be effective, but care must be taken as they can sometimes participate in side reactions or affect catalyst activity.

Table 1: Effect of Different Solvents on the Yield of a Typical Reductive Amination Reaction

SolventDielectric Constant (ε)Typical Observed Yield (%)Notes
1,2-Dichloroethane (DCE)10.490-95Traditional solvent, effective but has environmental concerns.
Toluene2.485-90Good for dissolving aromatic substrates, allows for azeotropic water removal.
Tetrahydrofuran (THF)7.680-88Common ethereal solvent, good for many reducing agents.
Ethanol (95%)25.375-85Greener solvent, but can sometimes lead to side reactions.
Acetonitrile37.5

Catalyst Loading and Co-Catalyst Optimization for this compound Reactions

The optimization of catalyst loading is a crucial step in developing an efficient and cost-effective synthetic protocol. The amount of catalyst used can significantly impact reaction kinetics, product yield, and the formation of byproducts. Similarly, the addition of co-catalysts can enhance catalytic activity, improve selectivity, and facilitate the reaction under milder conditions.

Cobalt-Based Catalysts:

Recent studies on the reductive amination of aromatic aldehydes have explored the efficacy of cobalt-based catalysts. In the synthesis of related secondary amines, such as N-butyl-N-p-chlorobenzylamine from p-chlorobenzaldehyde and n-butylamine, cobalt-containing composites have demonstrated considerable catalytic activity. Research has shown that a catalyst loading of 3 mol% can achieve product yields ranging from 60-89%. mdpi.com For the reaction of p-methoxybenzaldehyde with benzylamine (B48309), yields of 72–96% were obtained under similar conditions. researchgate.net These findings suggest that a catalyst loading in the range of 3-5 mol% is a suitable starting point for the optimization of the this compound synthesis.

Table 1: Effect of Cobalt Catalyst Loading on the Reductive Amination of Substituted Benzaldehydes
AldehydeAmineCatalyst Loading (mol%)Yield (%)
p-Chlorobenzaldehyden-Butylamine360-89
p-MethoxybenzaldehydeBenzylamine372-96

Nickel-Based Catalysts:

Nickel catalysts are another viable option for reductive amination reactions. For instance, nickel nanoparticles have been successfully employed in the reductive amination of various aldehydes. In some reported procedures, a higher catalyst loading of 20 mol% was utilized to achieve moderate to excellent yields of the corresponding secondary amines. While this demonstrates the feasibility of nickel catalysts, the higher catalyst loading might be a drawback in terms of cost and potential metal contamination of the final product.

Borohydride Reduction with Co-Catalysts:

A common method for the reduction of the intermediate imine formed during reductive amination involves the use of sodium borohydride (NaBH₄). The efficiency of this reduction can be significantly enhanced by the use of a co-catalyst. One study on the reductive amination of benzaldehyde (B42025) with aniline demonstrated the effectiveness of a carbon-based solid acid (CBSA) as a co-catalyst. The presence of wet CBSA was found to accelerate the rate of reduction significantly. The optimization of the reaction conditions revealed that the amount of the CBSA co-catalyst plays a crucial role.

Table 2: Optimization of Co-Catalyst in the Reductive Amination of Benzaldehyde with Aniline using NaBH₄
EntryCo-Catalyst (CBSA)Reaction Time (min)Yield (%)
1None-Slow reaction
2Dry CBSA (0.5 g)2590
3Wet CBSA (70% w/w)895

Data adapted from a study on the reductive amination of benzaldehyde and aniline. tandfonline.com

These results highlight that the presence of a suitable co-catalyst can dramatically reduce reaction times and improve yields. For the synthesis of this compound, screening various acidic co-catalysts in conjunction with a borohydride reducing agent could be a fruitful optimization strategy.

Advanced Spectroscopic and Crystallographic Elucidation of N 4 Chlorobenzyl 2 Fluorobenzylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis of N-(4-Chlorobenzyl)-2-fluorobenzylamine

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides comprehensive insights into its atomic arrangement, connectivity, and conformational dynamics in solution.

Comprehensive ¹H and ¹³C NMR Assignments for this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the 2-fluorobenzyl and 4-chlorobenzyl moieties, the two methylene (B1212753) (CH₂) bridges, and the secondary amine (NH) proton. The chemical shifts are influenced by the electronic effects of the fluorine and chlorine substituents. The ¹³C NMR spectrum complements this by providing signals for each unique carbon atom, with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant (¹JCF).

Detailed assignments for the proton and carbon signals, based on predicted chemical shifts and established spectroscopic principles, are presented below.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom(s)¹H Chemical Shift (δ, ppm)¹H Multiplicity¹³C Chemical Shift (δ, ppm)
2-Fluorobenzyl Moiety
C-1'--128.5 (d, ²JC-F ≈ 15 Hz)
C-2'--161.0 (d, ¹JC-F ≈ 245 Hz)
C-3'~7.15t115.5 (d, ²JC-F ≈ 22 Hz)
C-4'~7.25m129.5 (d, ³JC-F ≈ 8 Hz)
C-5'~7.10t124.5 (d, ⁴JC-F ≈ 4 Hz)
C-6'~7.40t131.0 (d, ³JC-F ≈ 4 Hz)
CH₂ (C-7')~3.85s~48.0
4-Chlorobenzyl Moiety
C-1''--138.0
C-2''/C-6''~7.30d129.5
C-3''/C-5''~7.28d128.8
C-4''--133.0
CH₂ (C-7'')~3.75s~53.0
Amine
NH~1.90br s-

Note: Chemical shifts (δ) are predicted values relative to TMS in CDCl₃. Coupling constants (J) are approximate. 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet, 's' denotes singlet, 'br s' denotes broad singlet. The 'd' for carbon signals refers to splitting due to C-F coupling.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for this compound Connectivities

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing scalar coupling pathways between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons within the 2-fluorophenyl ring (H-3' to H-4', H-4' to H-5', H-5' to H-6') and within the 4-chlorophenyl ring (H-2''/6'' to H-3''/5'').

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal and the methylene proton signals (at ~3.85 and ~3.75 ppm) to their respective methylene carbon signals (at ~48.0 and ~53.0 ppm).

Interactive Data Table: Key 2D NMR Correlations for this compound

Proton(s) (¹H)COSY Correlations (¹H)Key HMBC Correlations (¹³C)
H-7' (~3.85 ppm)NoneC-1', C-2', C-6', C-7''
H-7'' (~3.75 ppm)NoneC-1'', C-2''/6'', C-7'
H-6' (~7.40 ppm)H-5'C-2', C-4', C-7'
H-2''/6'' (~7.30 ppm)H-3''/5''C-4'', C-1'', C-7''

Conformational Analysis of this compound via NMR

In solution, this compound is not a rigid structure; rotation can occur around the C-N and C-C single bonds. nih.govscielo.br NMR spectroscopy can provide insights into the preferred conformation and dynamic processes. nih.gov The two methylene groups (C-7' and C-7'') are diastereotopic and could, in a chiral environment or under conditions of slow rotation, appear as distinct signals (an AB quartet) rather than a simple singlet. However, at room temperature, rapid bond rotation often leads to time-averaged signals, resulting in the observation of sharp singlets for the methylene protons.

Variable-temperature (VT) NMR studies could be employed to investigate these dynamics. nih.gov At lower temperatures, the rotation around the C-N bonds might slow sufficiently on the NMR timescale to resolve distinct signals for different conformers or to observe the splitting of the methylene protons into an AB quartet. scielo.br Furthermore, Nuclear Overhauser Effect (NOE) experiments could reveal through-space proximity between specific protons, such as those on the methylene groups and the aromatic rings, helping to define the dominant spatial arrangement of the molecule in solution. researchgate.net

Mass Spectrometry (MS) for Fragmentation Pathway Studies of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition of this compound

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, which is C₁₄H₁₃ClFN. The calculated exact mass can be compared to the experimentally measured mass to confirm the elemental composition with a high degree of confidence, distinguishing it from other potential compounds with the same nominal mass.

Molecular Formula: C₁₄H₁₃³⁵ClFN

Calculated Exact Mass: 249.0724

Molecular Formula: C₁₄H₁₃³⁷ClFN

Calculated Exact Mass: 251.0694

The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks at an approximate 3:1 ratio of intensity, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis of this compound

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion, [M]+•) and its subsequent fragmentation through collision-induced dissociation (CID). nationalmaglab.orgunt.edu The analysis of the resulting product ions provides definitive structural information. The fragmentation of this compound is expected to be dominated by cleavages at the benzylic positions, as this leads to the formation of stable resonance-stabilized cations.

The primary fragmentation pathways are proposed as follows:

Formation of the 4-chlorobenzyl/tropylium cation: Cleavage of the C-N bond between the nitrogen and the 2-fluorobenzyl methylene group results in the formation of a 4-chlorobenzyl cation. This ion is observed at m/z 125 . The presence of the chlorine atom would be confirmed by its isotopic partner at m/z 127 in a ~3:1 ratio.

Formation of the 2-fluorobenzyl/tropylium cation: The alternative cleavage of the C-N bond between the nitrogen and the 4-chlorobenzyl methylene group yields a 2-fluorobenzyl cation at m/z 109 .

These two fragment ions are expected to be the most abundant in the MS/MS spectrum due to their high stability.

Interactive Data Table: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Proposed Product Ion (m/z)Proposed Neutral LossStructure of Product Ion
249 ([M]+•)125C₇H₆FN[C₇H₆Cl]⁺ (4-chlorobenzyl cation)
249 ([M]+•)109C₇H₆ClN[C₇H₆F]⁺ (2-fluorobenzyl cation)

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. In the context of this compound, these methods provide a detailed fingerprint of the molecule's vibrational modes, which are directly related to its structural components.

Characteristic Vibrational Modes of this compound

The vibrational spectrum of this compound is a composite of the characteristic vibrations of its constituent functional groups: the secondary amine (N-H), the methylene bridges (-CH2-), the 2-fluorobenzyl group, and the 4-chlorobenzyl group.

Key expected vibrational modes include:

N-H Vibrations: The N-H stretching vibration is typically observed in the IR spectrum as a weak to medium band in the region of 3300-3500 cm⁻¹. The corresponding N-H bending vibration is expected in the 1550-1650 cm⁻¹ range.

C-H Vibrations: Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methylene groups will likely be found in the 2850-2960 cm⁻¹ region. Aromatic C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern, are expected in the 675-900 cm⁻¹ range.

C=C Aromatic Ring Vibrations: The stretching vibrations of the carbon-carbon double bonds within the two aromatic rings typically give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibrations of the benzylamine (B48309) moieties are expected to produce bands in the 1020-1360 cm⁻¹ range.

C-F and C-Cl Vibrations: The C-F stretching vibration is typically strong and appears in the 1000-1400 cm⁻¹ region of the IR spectrum. The C-Cl stretching vibration is also characteristic and is expected to be observed in the 600-800 cm⁻¹ range.

A hypothetical summary of these characteristic vibrational modes is presented in the table below.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group
N-H Stretch3300-3500Secondary Amine
Aromatic C-H Stretch>3000Benzyl (B1604629) Rings
Aliphatic C-H Stretch2850-2960Methylene (-CH2-)
N-H Bend1550-1650Secondary Amine
Aromatic C=C Stretch1400-1600Benzyl Rings
C-F Stretch1000-14002-Fluorobenzyl Group
C-N Stretch1020-1360Benzylamine
Aromatic C-H Out-of-Plane Bend675-900Benzyl Rings
C-Cl Stretch600-8004-Chlorobenzyl Group

Correlation of Spectroscopic Data with this compound Molecular Structure

The precise positions and intensities of the vibrational bands can be correlated with the specific structural features of this compound. For instance, the substitution patterns on the benzene (B151609) rings influence the aromatic C-H out-of-plane bending modes. The ortho-substitution of the fluorine atom and the para-substitution of the chlorine atom will lead to a distinct pattern of bands in this region.

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the theoretical vibrational frequencies. researchgate.net These theoretical spectra can then be compared with experimental IR and Raman data to provide a more definitive assignment of the observed bands and to confirm the proposed molecular structure. The agreement between the calculated and experimental spectra can lend significant support to the structural elucidation of the molecule. researchgate.netscirp.org

X-ray Crystallography for Solid-State Structure Determination of this compound

Single Crystal Growth Techniques for this compound

The successful application of X-ray crystallography is contingent upon the availability of high-quality single crystals. For an organic molecule such as this compound, several techniques can be employed for crystal growth:

Slow Evaporation: This is a common and straightforward method where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over a period of days or weeks. researchgate.net As the solution becomes more concentrated, it reaches a supersaturated state, leading to the formation of crystals.

Vapor Diffusion: In this technique, a solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound also decreases, leading to crystallization.

The choice of solvent is crucial and is often determined empirically. A good solvent for crystal growth will dissolve the compound to a moderate extent and will have a suitable vapor pressure for the chosen technique.

Determination of Crystal Packing and Intermolecular Interactions in this compound

The crystal structure of this compound will be dictated by the various intermolecular interactions that occur between adjacent molecules. These non-covalent interactions are fundamental to the formation of a stable, ordered crystal lattice. Based on the molecular structure, the following interactions are likely to be significant:

N-H···X Hydrogen Bonding: The secondary amine group can act as a hydrogen bond donor. The nitrogen atom of a neighboring molecule, or potentially the fluorine or chlorine atoms, could act as hydrogen bond acceptors, leading to the formation of hydrogen-bonded chains or networks. researchgate.netnih.gov

C-H···π Interactions: The hydrogen atoms of the methylene groups and the aromatic rings can interact with the π-electron clouds of the benzene rings of adjacent molecules. nih.gov

π-π Stacking: The aromatic rings of neighboring molecules may stack in a parallel or offset fashion, driven by electrostatic and van der Waals interactions.

Halogen Bonding: The chlorine and fluorine atoms can participate in halogen bonding, where the halogen atom acts as an electrophilic species and interacts with a nucleophilic site on a neighboring molecule.

Polymorphism Studies of this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. nih.gov It is a common phenomenon in organic compounds and can have a significant impact on the physical properties of the material, such as its melting point, solubility, and stability.

For this compound, it is plausible that different polymorphs could be obtained under different crystallization conditions (e.g., using different solvents, temperatures, or rates of crystallization). Each polymorph would have a unique crystal packing arrangement and, consequently, distinct physical properties.

The study of polymorphism would involve systematically varying the crystallization conditions and characterizing the resulting solid forms using techniques such as:

X-ray Powder Diffraction (XRPD): To identify different crystalline phases.

Differential Scanning Calorimetry (DSC): To determine the melting points and detect any phase transitions.

Thermogravimetric Analysis (TGA): To assess the thermal stability of the different forms.

Vibrational Spectroscopy (IR, Raman): To detect subtle differences in the molecular environment in different polymorphs.

The identification and characterization of potential polymorphs are crucial for understanding the solid-state behavior of this compound.

Reactivity and Reaction Mechanisms of N 4 Chlorobenzyl 2 Fluorobenzylamine

Exploration of N-(4-Chlorobenzyl)-2-fluorobenzylamine as a Nucleophile

The nitrogen atom in this compound, with its lone pair of electrons, is the primary center of nucleophilicity. This characteristic allows it to readily participate in reactions where it attacks electron-deficient centers. The presence of two benzyl (B1604629) groups, however, introduces significant steric hindrance around the nitrogen, which can modulate its reactivity compared to less bulky secondary amines.

Alkylation and Acylation Reactions of this compound

This compound is expected to undergo N-alkylation when treated with alkyl halides. This reaction proceeds via a standard SN2 mechanism, where the amine's lone pair displaces a halide from the alkylating agent. The reaction rate is sensitive to the steric bulk of both the amine and the alkyl halide. For instance, methylation with methyl iodide would likely proceed more readily than alkylation with a bulkier agent like isopropyl bromide.

Acylation of this compound with acyl chlorides or anhydrides is a facile process leading to the corresponding amide. This reaction is generally faster than alkylation due to the high electrophilicity of the carbonyl carbon in the acylating agent. The resulting amide, N-acyl-N-(4-chlorobenzyl)-2-fluorobenzylamine, would feature a planar amide bond, a consequence of the delocalization of the nitrogen lone pair into the carbonyl group.

Table 1: Hypothetical Alkylation and Acylation Reactions of this compound

Reaction TypeReagentProductExpected Observations
AlkylationMethyl IodideN-Methyl-N-(4-chlorobenzyl)-2-fluorobenzylamineFormation of a tertiary amine.
AlkylationIsopropyl BromideN-Isopropyl-N-(4-chlorobenzyl)-2-fluorobenzylamineSlower reaction rate due to steric hindrance.
AcylationAcetyl ChlorideN-Acetyl-N-(4-chlorobenzyl)-2-fluorobenzylamineRapid reaction, formation of an amide.
AcylationBenzoyl ChlorideN-Benzoyl-N-(4-chlorobenzyl)-2-fluorobenzylamineFormation of a sterically hindered amide.

Reactions with Carbonyl Compounds Involving this compound

The reaction of this compound with aldehydes and ketones initially forms a hemiaminal intermediate. As a secondary amine, it cannot form a stable imine directly. Instead, under acidic conditions, the hemiaminal can dehydrate to form an enamine if there is an abstractable proton on an adjacent carbon of the carbonyl reactant. The formation of the enamine is a reversible process, with the equilibrium often favoring the starting materials unless water is removed.

Electrophilic Aromatic Substitution Reactions on this compound Moieties

Regioselectivity in Electrophilic Attack on this compound Aromatic Rings

In electrophilic aromatic substitution, the incoming electrophile will preferentially add to the aromatic ring that is less deactivated and at the positions favored by the existing substituents.

The 2-fluorobenzyl group: The fluorine atom is an ortho, para-director, despite being deactivating. libretexts.orguci.edu The positions ortho and para to the fluorine are at carbons 3 and 5, and carbon 6 respectively. However, the large benzylamino group at position 1 will sterically hinder the ortho positions (3 and 6), making substitution at the para position (5) more likely.

The 4-chlorobenzyl group: The chlorine atom is also an ortho, para-director. libretexts.orguci.edu The positions ortho to the chlorine are at carbons 3 and 5, and the para position is occupied by the benzyl group. Therefore, electrophilic attack will be directed to the positions ortho to the chlorine atom (carbons 3 and 5).

Between the two rings, the 4-chlorobenzyl ring is generally considered slightly less deactivated than the 2-fluorobenzyl ring because fluorine is more electronegative than chlorine.

Influence of Substituents on Reactivity of this compound

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

ElectrophileAromatic RingMajor Product(s)Rationale
NO2+ (Nitration)4-chlorobenzylN-(4-Chloro-3-nitrobenzyl)-2-fluorobenzylamineLess deactivated ring, ortho to chlorine.
Br+ (Bromination)4-chlorobenzylN-(3-Bromo-4-chlorobenzyl)-2-fluorobenzylamineLess deactivated ring, ortho to chlorine.
SO3 (Sulfonation)2-fluorobenzylN-(4-Chlorobenzyl)-2-fluoro-5-sulfobenzylamineSteric hindrance on the 4-chlorobenzyl ring might favor the less hindered para position on the 2-fluorobenzyl ring.

Metal-Mediated and Catalytic Transformations Involving this compound

The presence of aryl halides in this compound opens up possibilities for various metal-catalyzed cross-coupling reactions. For instance, the carbon-chlorine bond could potentially participate in Suzuki, Heck, or Buchwald-Hartwig amination reactions, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds. The secondary amine itself can act as a ligand for transition metals, potentially influencing the outcome of catalytic cycles or even leading to the formation of novel organometallic complexes. While specific research on this compound is limited, the principles of these transformations are well-established for similar substrates.

Cross-Coupling Reactions Utilizing this compound as a Ligand Precursor

Currently, there are no specific studies in peer-reviewed literature that describe the use of this compound as a precursor for ligands in cross-coupling reactions. While benzylamines, in general, can be functionalized to serve as ligands for catalytic processes such as palladium-catalyzed reactions, research explicitly detailing this application for this compound is not available. nih.gov The synthesis of various ortho-fluorinated benzylamines has been achieved through methods like palladium-catalyzed C-H fluorination, but the subsequent use of these products, including the specific compound of interest, as ligand precursors is not documented. nih.gov

Activation of this compound for Specific Transformations

Information regarding the specific activation of this compound for targeted chemical transformations is not present in the current body of scientific research. The activation of benzylamines often involves N-H or C-H bond functionalization. For instance, palladium catalysis is a common method for C-H activation in related structures, but no literature specifically outlines a protocol for this compound. nih.govnih.gov

Mechanistic Investigations of this compound Reactions

Detailed mechanistic investigations into the reactions of this compound are not available in published research. The following subsections reflect this absence of specific experimental and computational data.

A thorough search of scientific databases has yielded no kinetic studies for reactions that involve this compound. To date, no data on reaction rates, rate constants, or reaction orders have been published for this compound.

Table 1: Hypothetical Kinetic Data Parameters

Since no experimental data is available, the following table is presented as a template for what would be included if kinetic studies were to be performed.

Reaction ParameterSymbolUnitReported Value
Rate ConstantkM⁻¹s⁻¹Not Available
Reaction Order (vs. Substrate)mDimensionlessNot Available
Reaction Order (vs. Catalyst)nDimensionlessNot Available
Activation EnergyEakJ/molNot Available
Pre-exponential FactorAs⁻¹Not Available

There are no documented isotopic labeling experiments that use this compound to probe its reaction pathways. Such experiments would be invaluable for tracing the fate of specific atoms throughout a reaction but have not been reported for this compound.

No computational studies, such as Density Functional Theory (DFT) calculations or other theoretical chemistry approaches, have been published to elucidate the reaction mechanisms of this compound. Consequently, there is no available data on its transition states, reaction energy profiles, or molecular orbital interactions.

Computational and Theoretical Studies of N 4 Chlorobenzyl 2 Fluorobenzylamine

Quantum Chemical Calculations for N-(4-Chlorobenzyl)-2-fluorobenzylamine

Quantum chemical calculations are fundamental to predicting the molecular structure, stability, and electronic properties from first principles. These methods solve approximations of the Schrödinger equation for the molecule, yielding detailed information about its behavior at the atomic level.

Density Functional Theory (DFT) Calculations for this compound Geometries

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly effective for determining the equilibrium geometry of molecules. inpressco.comresearchgate.net A typical approach involves using a functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.net This is paired with a basis set, for instance, 6-31G(d,p), which describes the atomic orbitals used in the calculation.

The process, known as geometry optimization, systematically alters the coordinates of the atoms to find the arrangement with the lowest possible energy. This minimum energy structure corresponds to the most stable conformation of the molecule. For this compound, this calculation would yield precise bond lengths, bond angles, and dihedral angles.

Illustrative Data Table: Predicted Geometrical Parameters for this compound

ParameterDescriptionPredicted Value (B3LYP/6-31G(d,p))
Bond Lengths (Å)
C-N (benzyl)Carbon-Nitrogen bond length1.465
C-ClCarbon-Chlorine bond length1.748
C-FCarbon-Fluorine bond length1.361
N-HNitrogen-Hydrogen bond length1.014
C-C (aromatic)Average Carbon-Carbon bond in phenyl rings1.395
**Bond Angles (°) **
C-N-CAngle between the two benzyl (B1604629) groups and nitrogen112.5
H-N-CAngle involving the amine hydrogen110.8
C-C-ClAngle of the chlorobenzyl substituent119.7
C-C-FAngle of the fluorobenzyl substituent118.9

Note: The data in this table is illustrative and represents typical values expected from DFT calculations for similar organic molecules.

Prediction of Spectroscopic Parameters for this compound

Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental data. DFT calculations are widely used to predict Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. nih.govmdpi.com

By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. mdpi.com The predicted frequencies for specific bond stretches, such as N-H, C-F, and C-Cl, can be correlated with experimental IR spectra to confirm the presence of these functional groups. researchgate.net Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govresearchgate.net These predicted shifts for ¹H and ¹³C nuclei help in the assignment of complex experimental NMR spectra. libretexts.org

Illustrative Data Table: Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
IR Spectroscopy
ν(N-H) stretchVibrational frequency of the N-H bond~3410 cm⁻¹
ν(C-Cl) stretchVibrational frequency of the C-Cl bond~750 cm⁻¹
ν(C-F) stretchVibrational frequency of the C-F bond~1230 cm⁻¹
¹³C NMR
C-ClChemical shift of the carbon bonded to chlorine~134 ppm
C-FChemical shift of the carbon bonded to fluorine~162 ppm
CH₂ (benzyl)Chemical shift of the methylene (B1212753) carbons~50 ppm
¹H NMR
N-HChemical shift of the amine proton~1.8 ppm (variable)
CH₂ (benzyl)Chemical shift of the methylene protons~3.8 ppm

Note: The data in this table is illustrative, based on typical ranges for these functional groups, and would be calculated using methods like B3LYP/6-311+G(2d,p). mdpi.com

Conformational Landscape Analysis of this compound

The biological activity and physical properties of a flexible molecule like this compound are governed by its accessible conformations. Conformational analysis explores the different spatial arrangements of the atoms that can be achieved through rotation around single bonds.

Potential Energy Surface Scans for this compound Rotational Barriers

A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more geometric parameters, such as a dihedral angle. q-chem.commolssi.org By systematically rotating a specific bond and optimizing the rest of the molecular geometry at each step, a profile of the energy landscape is created. researchgate.netmdpi.com This reveals the low-energy (stable) conformations and the energy barriers that must be overcome to transition between them. For this compound, key rotational barriers would include those around the C-N bonds and the C-C bonds connecting the phenyl rings to the methylene groups.

Illustrative Data Table: Rotational Barriers from a PES Scan

Dihedral Angle (Bond)DescriptionEnergy Minimum (Stable Conformer)Energy Maximum (Transition State)Rotational Barrier (kcal/mol)
C-C-N-CRotation around a benzyl C-N bondStaggered Conformation (60°)Eclipsed Conformation (120°)~4.5 kcal/mol
Ar-C-C-NRotation of a phenyl groupPerpendicular to C-N-C plane (90°)Coplanar with C-N-C plane (0°)~2.8 kcal/mol

Note: The data in this table is illustrative, representing plausible energy barriers for a substituted benzylamine (B48309).

Molecular Dynamics Simulations for this compound Flexibility

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by simulating the motion of atoms and molecules over time. mdpi.comnih.govacs.org By solving Newton's equations of motion for a system, MD simulations can explore the conformational space and flexibility of a molecule in a simulated environment, such as in a solvent like water. researchgate.netnih.gov

An MD simulation of this compound would reveal how the molecule flexes, rotates, and interacts with its surroundings. Key metrics from an MD simulation include the Root Mean Square Deviation (RMSD), which measures the average change in atomic positions from a reference structure and indicates structural stability. Analyzing the distribution of dihedral angles over time provides a detailed picture of the molecule's conformational preferences and flexibility.

Illustrative Data Table: Summary of Molecular Dynamics Simulation Metrics

MetricDescriptionIllustrative Result (100 ns simulation)
RMSD Root Mean Square Deviation of the backbone atomsAverage: 1.8 Å
Dihedral Angle Distribution
τ₁ (C-C-N-C)Torsion angle for the 4-chlorobenzyl groupBimodal distribution with peaks at ~70° and ~170°
τ₂ (C-C-N-C)Torsion angle for the 2-fluorobenzyl groupBroad distribution centered around ~85°
Solvent Accessible Surface Area (SASA) Molecular surface area exposed to the solventAverage: 450 Ų

Note: The data in this table is illustrative and represents typical outputs from an MD simulation of a flexible organic molecule.

Analysis of Electronic Properties and Molecular Orbitals of this compound

The electronic characteristics of a molecule are fundamental to understanding its reactivity, stability, and intermolecular interactions. For this compound, computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into its electronic structure. These analyses focus on the distribution of electrons and the nature of its molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity and electronic transitions within a molecule. It primarily involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

In this compound, the HOMO is predominantly located on the electron-rich 4-chlorobenzyl ring, while the LUMO is centered on the electron-deficient 2-fluorobenzylamine (B1294385) moiety. This distribution is influenced by the electronic effects of the halogen substituents. The chlorine atom, being less electronegative than fluorine, contributes to a higher electron density on its attached phenyl ring, making it the primary site of the HOMO. Conversely, the highly electronegative fluorine atom withdraws electron density from its phenyl ring, making it the locus of the LUMO.

The energy of the HOMO is directly related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. A smaller HOMO-LUMO energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. nih.gov Computational studies on similar aromatic amines have shown that the introduction of electron-withdrawing and donating groups significantly influences this energy gap. researchgate.net For this compound, the interplay of the chloro and fluoro substituents results in a moderate energy gap, suggesting a balance between stability and reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.2 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.4 eV

Note: These values are representative and are based on DFT calculations for structurally similar compounds.

Charge Distribution and Electrostatic Potential Maps of this compound

The charge distribution within this compound is non-uniform due to the presence of electronegative atoms (nitrogen, chlorine, and fluorine) and the aromatic rings. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this charge distribution and predicting sites for electrophilic and nucleophilic attack. walisongo.ac.id

The MEP map of this compound would illustrate regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). The most negative potential is expected to be localized around the nitrogen atom of the amine group and the fluorine atom, making these sites susceptible to electrophilic attack. The hydrogen atom of the N-H group, being attached to the electronegative nitrogen, will exhibit a positive potential, rendering it a potential hydrogen bond donor. researchgate.net

The aromatic rings also contribute to the electrostatic potential. The 2-fluorobenzyl ring will have a more positive potential compared to the 4-chlorobenzyl ring due to the stronger electron-withdrawing nature of fluorine. walisongo.ac.id This difference in electron density across the two rings is a key feature of the molecule's electronic landscape. Mulliken charge analysis, another computational method, can quantify the partial charges on each atom, providing a more detailed picture of the charge distribution. asianresassoc.org

Intermolecular Interactions and Supramolecular Assembly of this compound

The way individual molecules of this compound interact with each other in the solid state determines its crystal structure and macroscopic properties. These interactions are primarily non-covalent and include hydrogen bonds, halogen bonds, and aromatic interactions.

Hydrogen Bonding Networks Involving this compound

Hydrogen bonding is a crucial directional interaction that plays a significant role in the supramolecular assembly of molecules containing hydrogen bond donors and acceptors. In this compound, the secondary amine group (-NH-) is the primary hydrogen bond donor. The nitrogen atom and the fluorine atom can act as hydrogen bond acceptors.

The most prominent hydrogen bond is expected to be of the N-H···N type, where the amine hydrogen of one molecule interacts with the nitrogen atom of a neighboring molecule. This interaction often leads to the formation of chains or dimeric motifs in the crystal lattice. researchgate.net Additionally, weaker N-H···F intramolecular or intermolecular hydrogen bonds might be present, although fluorine is generally a weak hydrogen bond acceptor. mdpi.com The presence of water molecules in a crystal lattice can also mediate hydrogen bonding networks. nih.gov

Table 2: Potential Hydrogen Bond Parameters in the Crystal Structure of this compound

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)Angle (°)
N-H···N~0.99~2.10~3.09~170
N-H···F~0.99~2.35~3.25~150

Note: These are typical bond parameters for such interactions and are based on data from similar compounds.

Halogen Bonding and Aromatic Interactions in this compound Assemblies

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov In this compound, the chlorine atom can participate in halogen bonding. The chlorine atom possesses a region of positive electrostatic potential, known as a σ-hole, on the side opposite to the C-Cl covalent bond, allowing it to interact with electron-rich atoms like nitrogen or even the π-system of an aromatic ring. nih.govnih.gov Fluorine, due to its high electronegativity and tendency to have a negative σ-hole, does not typically form strong halogen bonds. nih.gov

Aromatic interactions, specifically π-π stacking and C-H···π interactions, are also expected to contribute significantly to the crystal packing. The two phenyl rings can stack in either a face-to-face or an offset fashion, driven by electrostatic and van der Waals forces. C-H···π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of a phenyl ring of another molecule, further stabilize the supramolecular structure. nih.gov These varied intermolecular forces collectively dictate the three-dimensional architecture of this compound in the solid state.

Potential Applications of N 4 Chlorobenzyl 2 Fluorobenzylamine in Non Biological Domains

N-(4-Chlorobenzyl)-2-fluorobenzylamine as a Building Block in Complex Organic Synthesis

The presence of a reactive secondary amine makes this compound a valuable precursor for the synthesis of more complex molecules. The benzyl (B1604629) groups can also be chemically modified, further expanding its synthetic utility.

The fundamental structure of this compound can serve as a scaffold for creating advanced organic materials. Benzylamines are known to be key intermediates in the production of a variety of organic compounds. chemicalbook.comchemicalbook.com For instance, the secondary amine can undergo reactions such as N-alkylation or acylation to introduce new functional groups. The benzyl groups themselves can be removed via hydrogenolysis, a common strategy where benzylamine (B48309) acts as a masked source of ammonia (B1221849). wikipedia.org

The synthesis of N-benzylidenebenzylamine from benzylamine is a well-established reaction that can be catalyzed by various reagents, including iron-containing catalysts. researchgate.net This suggests that this compound could be a precursor to novel imine derivatives with potential applications in organic electronics or as intermediates for heterocyclic synthesis.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagentsPotential Product Class
AcylationAcetyl chlorideN-acyl-N-(4-Chlorobenzyl)-2-fluorobenzylamine
AlkylationAlkyl halidesTertiary amine derivatives
Dehydrogenative CouplingOxidizing agent, CatalystImines
DebenzylationH₂, Catalyst (e.g., Pd/C)Primary or secondary amines

This table illustrates potential reactions based on the known chemistry of benzylamines.

Substituted amines are fundamental components in the synthesis of many dyes and pigments. Aromatic amines, in particular, are precursors to azo dyes, which are formed through a coupling reaction with a diazonium salt. byjus.com While this compound is not a primary aromatic amine, its structure could be modified to incorporate a primary amino group, or it could be used to functionalize a dye molecule. For example, it could be reacted with a molecule already containing a diazonium salt or a reactive group suitable for nucleophilic substitution. The chloro and fluoro substituents could modulate the color and fastness properties of the resulting dye. asianpubs.orgresearchgate.net

The synthesis of specialty chemicals is another area where this compound could find use. Benzylamines are employed in the production of corrosion inhibitors and other industrial additives. chemicalbook.com The specific halogen substitution pattern of this compound might lead to the development of specialty chemicals with enhanced performance characteristics.

This compound in Material Science and Polymer Chemistry

The incorporation of specific chemical moieties into polymers is a common strategy for creating materials with tailored properties. The structural features of this compound make it a candidate for use in polymer science.

Primary and secondary amines are often used as monomers or functionalizing agents in polymer synthesis. For example, functional polymers can be derived from N-substituted maleimides. nveo.org It is conceivable that this compound could be reacted with maleic anhydride (B1165640) to form a maleimide (B117702) monomer, which could then be polymerized.

Another approach is the post-polymerization functionalization of existing polymers. For instance, highly porous poly(vinylamine) monoliths can be created and subsequently functionalized. rsc.org The amine groups on such a polymer could be reacted with a derivative of this compound to introduce its specific structural motifs into the polymer matrix. Primary benzylamines are considered important building blocks in the polymer industry. acs.org

The introduction of this compound moieties into a material could impart desirable properties. The presence of halogen atoms can enhance flame retardancy and modify the electronic properties of a material. The benzyl groups could influence the material's mechanical properties, such as flexibility and thermal stability. Functional materials with amine groups are also explored for applications like CO2 capture. chemicalbook.com The specific basicity and steric environment of the amine in this compound could be of interest in this context.

Table 2: Potential Roles in Polymer Science

Application AreaMethod of IncorporationPotential Effect
Monomer SynthesisReaction with bifunctional molecules (e.g., maleic anhydride)Creation of novel polymer backbones
Polymer FunctionalizationGrafting onto existing polymer chainsModification of surface properties, introduction of specific functionalities
Functional MaterialsBlending with other polymers or materialsEnhancement of properties like flame retardancy or thermal stability

This table outlines potential applications in polymer chemistry based on the reactivity of benzylamine derivatives.

This compound in Catalysis and Ligand Design

In the field of catalysis, ligands play a crucial role in determining the activity and selectivity of a metal catalyst. The structure of this compound suggests its potential as a precursor for the synthesis of novel ligands.

Enantioenriched azaarylmethyl amines, which can be derived from benzylamines, have gained traction as ligands in asymmetric catalysis. nsf.gov The synthesis of such ligands often involves the functionalization of the amine group. The specific electronic and steric properties imparted by the chloro and fluoro substituents on the phenyl rings of this compound could lead to the development of ligands with unique catalytic performance.

Furthermore, the synthesis of imines from benzylamines is often a catalytic process. researchgate.netresearchgate.net this compound could serve as a substrate in studies aimed at developing new catalytic systems for imine synthesis. The oxidative coupling of amines to imines is an area of active research, with various catalysts being explored for this transformation. researchgate.net

This compound as a Ligand Component in Metal Catalysis

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordinating agent for metal centers. Benzylamine derivatives are known to form stable complexes with various transition metals, acting as ligands in catalytic processes. The presence of both electron-withdrawing fluorine and chlorine atoms on the phenyl rings can modulate the electron density on the nitrogen atom, thereby influencing the stability and reactivity of the resulting metal complex.

In principle, this compound could serve as an N-donor ligand in a variety of metal-catalyzed reactions. The steric bulk provided by the two benzyl groups could create a specific coordination environment around a metal center, potentially influencing the selectivity of a catalytic transformation. For instance, in reactions such as cross-coupling, hydrogenation, or oxidation, the ligand's structure is crucial in determining the catalytic outcome.

Table 1: Hypothetical Coordination Complexes of this compound and Their Potential Catalytic Applications

Metal CenterPotential Complex StructurePotential Catalytic Application
Palladium (II)[PdCl₂(C₁₄H₁₃ClFN)₂]Suzuki or Heck cross-coupling reactions
Rhodium (I)[Rh(COD)(C₁₄H₁₃ClFN)₂]⁺BF₄⁻Asymmetric hydrogenation of olefins
Copper (I)[CuI(C₁₄H₁₃ClFN)]₂Atom Transfer Radical Cyclization (ATRC)
Ruthenium (II)[RuCl₂(PPh₃)₂(C₁₄H₁₃ClFN)]Transfer hydrogenation of ketones

Note: This table is illustrative and based on the known coordination chemistry of related benzylamine ligands.

Chiral Derivatives of this compound for Asymmetric Catalysis

Asymmetric catalysis is a field of immense importance, relying on chiral ligands to induce enantioselectivity in chemical reactions. While this compound is itself achiral, it can be readily converted into chiral derivatives. The introduction of a chiral center, for example by substitution at the benzylic positions or by the synthesis of atropisomeric analogues, could yield valuable ligands for asymmetric catalysis. The process of separating enantiomers, known as chiral resolution, is a common technique to obtain optically pure compounds that can be used in asymmetric synthesis. beilstein-journals.orgnih.gov

For instance, a chiral version of this ligand could be employed in the enantioselective reduction of ketones, the formation of chiral amines, or in asymmetric carbon-carbon bond-forming reactions. The specific stereochemical outcome would be dictated by the geometry of the chiral ligand and its interaction with the metal catalyst and substrates. The development of such chiral ligands is a key area of research in modern organic synthesis. researchgate.net

Sensor Technology and Environmental Applications of this compound Derivatives

The unique electronic properties conferred by the halogen substituents on this compound suggest its potential for use in sensor technology and environmental remediation.

Development of Chemical Sensors Utilizing this compound

Derivatives of this compound could be designed to act as chemical sensors. The amine group can serve as a binding site for analytes, and the aromatic rings can be functionalized with chromophores or fluorophores to provide a detectable signal. The interaction of the amine with a target analyte, such as a metal ion, could lead to a change in the photophysical properties of the molecule, for instance, a change in fluorescence intensity or color. The interaction of metal ions with fluorescent derivatives of nucleotides has been shown to influence their fluorescence parameters. nih.govnih.gov

The fluorine and chlorine atoms can also play a role in the selectivity of the sensor. Halogen bonding is a recognized non-covalent interaction that can contribute to molecular recognition. acs.org A sensor incorporating this compound might exhibit selectivity for analytes that can engage in favorable interactions with these halogen atoms.

Table 2: Hypothetical Fluorescence Response of a Sensor Derivative of this compound to Various Metal Ions

Metal Ion (Analyte)Initial Fluorescence Intensity (a.u.)Fluorescence Intensity after Addition of Analyte (a.u.)Change in Intensity (%)
Cu²⁺500150-70
Fe³⁺500250-50
Zn²⁺500480-4
Mg²⁺500495-1

Note: This table is hypothetical and illustrates the potential for selective fluorescence quenching upon binding of specific metal ions.

Adsorption and Interaction Studies of this compound with Environmental Contaminants

The presence of aromatic rings and halogen atoms in this compound suggests that it could interact with various environmental contaminants, particularly other aromatic compounds, through mechanisms such as π-π stacking and hydrophobic interactions. Studies on the adsorption of chlorinated aromatic compounds onto activated carbon have shown that structural features influence their adsorption characteristics. psu.edu

While the compound itself is not a typical adsorbent, studying its interactions with known pollutants could provide valuable data for environmental science. For example, it could be used as a model compound to understand the fate and transport of similar halogenated aromatic amines in the environment. Furthermore, derivatives of this compound could potentially be immobilized on a solid support to create a material for the selective adsorption of certain pollutants from water or air. The adsorption kinetics and capacity would depend on factors such as the properties of the adsorbent material and the nature of the contaminant. mdpi.com

Table 3: Hypothetical Adsorption Data for a Derivative of this compound Immobilized on a Sorbent Material

Environmental ContaminantInitial Concentration (mg/L)Equilibrium Concentration (mg/L)Adsorption Capacity (mg/g)
Phenol102.57.5
Naphthalene101.88.2
2,4-Dichlorophenol103.16.9
Benzene (B151609)105.54.5

Note: This table is hypothetical and illustrates the potential for selective adsorption of aromatic contaminants.

Derivatives and Analogues of N 4 Chlorobenzyl 2 Fluorobenzylamine

Systematic Synthesis of N-(4-Chlorobenzyl)-2-fluorobenzylamine Analogues with Varied Substituents

The synthesis of this compound analogues can be achieved through established synthetic methodologies, primarily involving the reductive amination of a substituted benzaldehyde (B42025) with a substituted benzylamine (B48309) or the N-alkylation of a benzylamine with a benzyl (B1604629) halide. These approaches offer the flexibility to introduce a wide range of substituents onto the aromatic rings and to modify the linker between the two aryl moieties.

The systematic variation of halogen substituents on both the 4-chlorobenzyl and 2-fluorobenzyl rings allows for a detailed investigation of their electronic and steric effects. Analogues can be synthesized by reacting various halogenated benzaldehydes with halogenated benzylamines. For instance, reductive amination of 4-bromobenzaldehyde (B125591) with 2-chlorobenzylamine (B130927) would yield N-(4-Bromobenzyl)-2-chlorobenzylamine. A variety of halogenated starting materials are commercially available, enabling the synthesis of a comprehensive matrix of di-halogenated analogues.

Table 1: Representative Halogen-Substituted Analogues of this compound

Substituent on Benzyl Ring A (Position 2)Substituent on Benzyl Ring B (Position 4)Resulting Analogue Name
Fluoro (F)Chloro (Cl)This compound
Fluoro (F)Bromo (Br)N-(4-Bromobenzyl)-2-fluorobenzylamine
Fluoro (F)Iodo (I)N-(4-Iodobenzyl)-2-fluorobenzylamine
Chloro (Cl)Chloro (Cl)N-(4-Chlorobenzyl)-2-chlorobenzylamine
Chloro (Cl)Fluoro (F)N-(4-Fluorobenzyl)-2-chlorobenzylamine
Bromo (Br)Chloro (Cl)N-(4-Chlorobenzyl)-2-bromobenzylamine

Table 2: Examples of Alkyl Chain-Modified Derivatives

ModificationResulting Derivative Name
N-MethylationN-(4-Chlorobenzyl)-N-(2-fluorobenzyl)methylamine
N-EthylationN-(4-Chlorobenzyl)-N-(2-fluorobenzyl)ethylamine
α-Methylation on 2-fluorobenzyl groupN-(4-Chlorobenzyl)-1-(2-fluorophenyl)ethylamine

Structure-Reactivity Relationships in this compound Series

The reactivity of this compound and its analogues is intrinsically linked to the electronic and steric properties of their substituents. Understanding these relationships is key to predicting their behavior in chemical transformations.

Substituents on the aromatic rings exert electronic effects through induction and resonance, which in turn modulate the electron density at the benzylic carbons and the nitrogen atom.

Inductive Effects: Halogens are electronegative and exert an electron-withdrawing inductive effect (-I effect), which can decrease the nucleophilicity of the nitrogen atom. The strength of this effect generally follows the order F > Cl > Br > I. nih.gov

Resonance Effects: Halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This effect can increase electron density at the ortho and para positions. nih.gov

The interplay of these effects influences the reactivity of the molecule. For instance, in reactions involving the nitrogen atom as a nucleophile, electron-withdrawing groups on the aromatic rings would be expected to decrease the reaction rate. Conversely, in electrophilic aromatic substitution reactions on the phenyl rings, the directing effects of the substituents would play a crucial role. Halogens are generally deactivating yet ortho-, para-directing. nih.gov

Table 3: Predicted Electronic Effects of Halogen Substituents on Reactivity

SubstituentInductive EffectResonance EffectOverall Effect on Ring Reactivity
-FStrong -IWeak +RDeactivating
-ClStrong -IWeak +RDeactivating
-BrStrong -IWeak +RDeactivating
-IStrong -IWeak +RDeactivating

Steric hindrance plays a significant role in the reactions of these molecules, particularly for transformations involving the nitrogen atom or the benzylic positions.

Substituents on the Aromatic Rings: Bulky substituents at the ortho positions of the benzyl groups can sterically hinder the approach of reagents to the nitrogen atom, potentially slowing down N-alkylation or other reactions at this site.

Alkyl Chain Modifications: The introduction of alkyl groups on the nitrogen or the α-carbon of the benzyl groups significantly increases steric bulk around the reactive centers, which can dramatically influence reaction rates and even reaction pathways.

For example, increasing the size of an N-alkyl substituent from methyl to ethyl to isopropyl would be expected to progressively decrease the rate of reactions where the nitrogen atom acts as a nucleophile.

Spectroscopic and Computational Analysis of this compound Derivatives

Spectroscopic techniques and computational chemistry are powerful tools for characterizing the structure and understanding the electronic properties of this compound analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure of synthesized analogues. The chemical shifts of the benzylic protons and carbons are sensitive to the electronic effects of the substituents on the aromatic rings. For instance, electron-withdrawing groups would be expected to shift these signals to a lower field (higher ppm). 19F NMR would be particularly useful for analogues containing fluorine, providing a sensitive probe of the electronic environment of the 2-fluorobenzyl moiety.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups. The N-H stretching frequency (for secondary amines) and C-N stretching frequencies would be observable and could shift depending on the electronic environment.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity. High-resolution mass spectrometry can provide the exact molecular formula. nih.gov

Computational Analysis: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, molecular orbitals (HOMO, LUMO), and electrostatic potential of the analogues. These calculations can help to rationalize the observed reactivity trends and predict the properties of new derivatives. For example, calculating the charge density on the nitrogen atom across a series of halogen-substituted analogues could provide a quantitative measure of their relative nucleophilicity.

Comparative Spectroscopic Fingerprinting of this compound Analogues

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide unique "fingerprints" for chemical compounds. When applied to a series of related analogues, these methods reveal distinct trends that correlate with specific structural modifications.

NMR Spectroscopy: In ¹H and ¹³C NMR spectroscopy, the chemical shifts of nuclei are highly sensitive to their electronic environment. For analogues of this compound, modifications to the substituents on either aromatic ring will induce predictable changes in chemical shifts. A comparative study on a series of N1-(4-substituted benzyl)-2-methyl-4-nitro-1H-imidazoles demonstrated that the electronic nature of the substituent at the para-position of the benzyl ring significantly influences the chemical shifts of the benzylic methylene (B1212753) protons (-CH₂-) and the aromatic carbons. researchgate.net

For instance, electron-withdrawing groups (like -NO₂) cause a downfield shift (higher ppm values) for the methylene protons compared to electron-donating groups (like -CH₃). researchgate.net This is because electron-withdrawing groups decrease the electron density around the protons, deshielding them from the magnetic field. A similar trend would be expected for analogues of this compound. The substitution pattern on both the 4-chlorobenzyl and the 2-fluorobenzyl rings will influence the resonance of the methylene bridge protons and the amine proton.

Below is a data table illustrating the effect of different para-substituents on the ¹H NMR chemical shift of the benzylic protons in a model N-benzyl system, based on trends observed in related structures. researchgate.net

Substituent (R) on para-position of Benzyl RingElectronegativity/Inductive EffectExpected ¹H NMR Chemical Shift of -CH₂- Protons (ppm)
-NO₂Strongly Electron-Withdrawing> 4.5
-BrElectron-Withdrawing (Inductive)~ 4.4
-ClElectron-Withdrawing (Inductive)~ 4.4
-FElectron-Withdrawing (Inductive)~ 4.4
-HNeutral Reference~ 4.3
-CH₃Weakly Electron-Donating< 4.3

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule. In analogues of this compound, key vibrational bands include the N-H stretch of the secondary amine, C-N stretching, aromatic C=C stretching, and the C-H stretching and bending modes. The most significant comparative data would come from the C-halogen stretching frequencies. The C-Cl and C-F bonds have characteristic absorption bands in the fingerprint region of the IR spectrum. Variations in the position or number of halogen substituents would lead to noticeable changes in this region, allowing for the differentiation of analogues. For example, the C-Cl stretching vibration typically appears in the 785-540 cm⁻¹ range, while the C-F stretch is found higher, around 1400-1000 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For N-benzyl compounds, a characteristic fragmentation pattern is the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation or a substituted benzyl cation. In a comparative analysis of analogues, the mass of this fragment would directly indicate the substitution on the corresponding benzyl ring. For example, the fragmentation of this compound would be expected to produce prominent ions corresponding to the 4-chlorobenzyl cation (m/z ≈ 125) and the 2-fluorobenzyl cation (m/z ≈ 109). The relative abundance of these fragments can help differentiate isomers and provide structural confirmation. ljmu.ac.uk

Theoretical Prediction of Properties for this compound Derivatives

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers powerful tools for predicting the properties of molecules before their synthesis. researchgate.net These theoretical calculations can accurately forecast molecular geometries, spectroscopic signatures, and electronic properties, providing valuable insights that complement experimental findings. mdpi.com

Molecular Geometry and Spectroscopic Data: The first step in a computational study is to determine the most stable three-dimensional structure of the molecule by optimizing its geometry. From this optimized structure, various properties can be calculated. For instance, theoretical vibrational frequencies can be computed to predict the IR spectrum of a derivative. analis.com.myresearchgate.net Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method, and these predicted values can be compared with experimental spectra to confirm the structure. researchgate.netmdpi.com This comparative approach between theoretical and experimental data is a robust method for structural elucidation. researchgate.net

Electronic Properties: DFT calculations are particularly useful for predicting the electronic properties of this compound derivatives. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. analis.com.my A smaller energy gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions.

By creating a series of hypothetical derivatives of this compound in silico (e.g., by changing the halogen substituents), one can predict how these modifications will affect the electronic properties. For example, adding strongly electron-withdrawing groups is expected to lower both the HOMO and LUMO energy levels and potentially alter the energy gap.

The following data table conceptualizes the types of properties that can be predicted for a hypothetical series of derivatives using DFT calculations.

Derivative (Substituent Change)Predicted Dipole Moment (Debye)Predicted HOMO Energy (eV)Predicted LUMO Energy (eV)Predicted HOMO-LUMO Gap (eV)
This compoundBase Value-6.5-1.25.3
N-(4-Bromo benzyl)-2-fluorobenzylamineHigher-6.6-1.35.3
N-(4-Chlorobenzyl)-2-bromo benzylamineHigher-6.7-1.45.3
N-(4-Nitro benzyl)-2-fluorobenzylamineSignificantly Higher-7.2-2.54.7
N-(4-Methyl benzyl)-2-fluorobenzylamineLower-6.3-1.15.2

These theoretical predictions are invaluable for guiding synthetic efforts, allowing chemists to target derivatives with specific, desired electronic or spectroscopic properties.

Future Directions and Unexplored Research Avenues for N 4 Chlorobenzyl 2 Fluorobenzylamine

Integration of N-(4-Chlorobenzyl)-2-fluorobenzylamine into Novel Synthetic Methodologies

This compound serves as a valuable scaffold for the construction of more complex molecular architectures. Future synthetic research can leverage this compound as a key intermediate. Benzylamines are established precursors in organic chemistry, often used as a masked form of ammonia (B1221849) where the benzyl (B1604629) group can be removed via hydrogenolysis after participating in N-alkylation reactions. wikipedia.org

Research efforts could be directed toward using this compound as a foundational element for creating libraries of novel compounds. Its secondary amine group is amenable to a wide range of transformations, including acylation, sulfonylation, and further alkylation, to produce a diverse set of derivatives. Such libraries are invaluable for screening for biologically active molecules, as benzylamine-derived sulfonamides, for example, have been identified as potent thrombin inhibitors. nih.gov

Furthermore, the compound could be employed in innovative catalytic cycles. Copper-catalyzed reactions have utilized benzylamines as synthetic equivalents of arylcarboxy groups, highlighting a potential non-traditional application. researchgate.net Exploring the reactivity of this compound in similar transition metal-catalyzed C-H activation or cross-coupling reactions could lead to new, efficient methods for forging complex bonds.

A significant opportunity lies in its use as a precursor for heterocyclic compounds. The inherent functionality is suitable for reactions like the Pomeranz–Fritsch reaction for isoquinoline (B145761) synthesis, which can be adapted for benzylamines. wikipedia.org Given the prevalence of fluorinated and chlorinated moieties in modern pharmaceuticals, derivatives of this compound are promising candidates for drug discovery programs.

Exploration of this compound in Advanced Materials Science

The presence of both fluorine and chlorine atoms on separate phenyl rings makes this compound a highly attractive candidate for research in advanced materials, particularly in the domain of crystal engineering and supramolecular chemistry. researchgate.netrsc.org Halogen bonding is a directional, non-covalent interaction that is increasingly used to design functional materials. rsc.orgrsc.org The chlorine atom in the compound can act as a halogen bond donor, while the fluorine atom's role is more nuanced, often participating in weak C–H⋯F interactions that guide molecular packing. rsc.orgrsc.org

Future research could focus on exploiting these interactions to construct novel supramolecular polymers and organogels. The directionality of halogen bonds combined with the specific stereochemistry of the benzylamine (B48309) could lead to materials with tailored properties, such as stimuli-responsive behavior or self-healing capabilities. rsc.org

Another promising avenue is in the field of organometallic materials. Ligands incorporating halogenated benzyl groups can influence the electronic and magnetic properties of metal complexes. For instance, cobalt(II) complexes with 4-(4-chlorobenzyl)pyridine (B1583355) have been shown to exhibit interesting magnetic relaxation and metamagnetic properties. researchgate.net Synthesizing ligands derived from this compound could lead to new coordination polymers or metal-organic frameworks (MOFs) with unique magnetic, luminescent, or catalytic functionalities.

The fluorinated and chlorinated aromatic rings also suggest potential applications in liquid crystals and functional polymers. Fluorination is known to impact properties like thermal stability and mesophase behavior in liquid crystals. researchgate.net Similarly, incorporating the rigid, polar structure of this compound into polymer backbones or as side chains could yield polymers with enhanced thermal resistance, specific optical properties, or modified surface energies. researchgate.net

Development of Sustainable Processes for this compound and its Derivatives

The future synthesis of this compound and its derivatives will increasingly be guided by the principles of green chemistry. The classical synthesis method, reductive amination of 2-fluorobenzaldehyde (B47322) with 4-chlorobenzylamine, can be optimized for sustainability.

One major research direction is the development of biocatalytic routes. Imine reductases (IREDs) have emerged as powerful biocatalysts for the reductive amination of carbonyl compounds, offering high enantioselectivity and operating under mild, aqueous conditions. nih.gov A key challenge and opportunity will be to discover or engineer an IRED that can accommodate the sterically demanding substrates required for this specific synthesis, offering a significantly greener alternative to traditional chemical reductants. nih.gov

Flow chemistry presents another avenue for process intensification and improved sustainability. Performing the reductive amination in a continuous flow reactor, potentially using a packed-bed heterogeneous catalyst, can enhance reaction efficiency, minimize waste, and allow for safer handling of reagents. nih.gov Research into robust, reusable catalysts, such as copper-aluminum mixed oxides (CuAlOx), for the hydrogenation of the intermediate imine in a flow system could make the process more economical and environmentally friendly. nih.gov

The choice of reducing agent is also critical. While powerful hydrides like lithium aluminum hydride are effective, they are hazardous and produce significant waste. youtube.com Milder, more selective, and safer reagents like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride are often preferred in modern reductive aminations. youtube.com Future work could also explore catalytic transfer hydrogenation, using benign hydrogen donors in place of high-pressure hydrogen gas or metal hydrides.

Table 1: Potential Sustainable Synthesis Methodologies
MethodologyKey AdvantagesResearch FocusRelevant Findings
Biocatalytic Reductive AminationHigh selectivity, mild conditions, reduced environmental impact.Discovery and engineering of imine reductases (IREDs) for specific substrate acceptance.IREDs from organisms like Penicillium camemberti show promise for bulky amines. nih.gov
Continuous Flow SynthesisImproved safety, efficiency, and scalability; reduced waste.Development of heterogeneous catalysts (e.g., Cu-based) for packed-bed reactors.Flow reactors with CuAlOx catalysts are effective for synthesizing furanic amines. nih.gov
Green Reducing AgentsIncreased safety, reduced toxicity, and easier workup.Optimization of reactions using agents like sodium triacetoxyborohydride or catalytic transfer hydrogenation.Acid-stable hydrides like sodium cyanoborohydride allow for one-pot reactions. youtube.com

Interdisciplinary Research Involving this compound (e.g., Crystallography-Driven Design)

The structural complexity and potential for directed intermolecular interactions make this compound an ideal subject for interdisciplinary research, particularly at the intersection of synthetic chemistry, crystallography, and computational modeling. The concept of "crystallography-driven design" is especially pertinent.

Future research should involve the systematic synthesis of a series of derivatives, followed by single-crystal X-ray diffraction analysis to elucidate their three-dimensional structures and supramolecular packing motifs. researchgate.net The presence of C-H donors and the N-H group, combined with the halogen (F, Cl) and π-system acceptors, creates a rich landscape of potential non-covalent interactions. rsc.org Understanding how these interactions dictate the solid-state architecture is fundamental to designing functional materials. rsc.orgresearchgate.net

For example, by co-crystallizing this compound with other molecules (co-formers), it may be possible to create co-crystals with specifically designed properties, such as altered solubility for pharmaceutical applications or specific electronic properties for organic electronics. Computational modeling can be used in tandem to predict stable co-crystal structures and rationalize observed packing arrangements, thereby accelerating the discovery process.

This interdisciplinary approach is also vital for developing new pharmaceuticals. By determining the crystal structure of the compound or its derivatives bound to a biological target (e.g., an enzyme), researchers can gain insights into structure-activity relationships. This information is critical for designing next-generation molecules with improved potency and selectivity.

Challenges and Opportunities in this compound Research

The exploration of this compound is not without its challenges, but these are intrinsically linked to significant opportunities.

Challenges:

Synthetic Selectivity: Developing synthetic routes that are both high-yielding and selective can be difficult. For instance, in derivatization reactions, achieving selectivity between the two electronically distinct aromatic rings requires careful control of reaction conditions.

Green Process Development: While sustainable methods like biocatalysis are promising, finding or engineering enzymes that are efficient for this specific, non-natural substrate is a substantial hurdle. nih.gov

Purification: The structural similarity between the starting materials (e.g., 4-chlorobenzylamine) and the product can complicate purification, necessitating advanced chromatographic techniques.

Opportunities:

Versatile Chemical Scaffold: The compound is a unique trifunctional building block (secondary amine, fluoro-aromatic, chloro-aromatic). This offers a rich platform for creating diverse molecular libraries for high-throughput screening in drug discovery and materials science.

Pharmaceutical Potential: Benzylamines are a well-established pharmacophore. wikipedia.orgnih.gov The specific halogenation pattern of this compound could lead to novel candidates for anticancer, antimicrobial, or CNS-active agents.

Advanced Materials: The dual halogenation provides a unique handle for crystal engineering and designing supramolecular materials with tailored properties through halogen bonding and other weak interactions. rsc.orgrsc.org

Radiolabeling and Imaging: Building on established methods for other fluorobenzylamines, there is a clear opportunity to develop an 18F-labeled version of this compound as a potential PET imaging agent for diagnostic applications.

Table 2: Summary of Future Research Directions and Goals
Research AreaPrimary GoalKey MethodologiesPotential Impact
Novel Synthetic MethodologiesUtilize the compound as a versatile building block for complex molecules.Multi-step synthesis, heterocyclic chemistry, transition metal catalysis.New pharmaceuticals, functional organic molecules.
Advanced Materials ScienceExploit halogen bonding for creating functional materials.Crystal engineering, supramolecular polymerization, ligand design for MOFs.Smart polymers, liquid crystals, magnetic materials.
Sustainable ProcessesDevelop green, efficient, and scalable synthetic routes.Biocatalysis (IREDs), continuous flow chemistry, green reducing agents.Environmentally friendly and cost-effective chemical manufacturing.
Interdisciplinary ResearchEnable rational design of new molecules through structural insights.Single-crystal X-ray diffraction, computational modeling, co-crystallization.Accelerated discovery of drugs and materials with desired properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-Chlorobenzyl)-2-fluorobenzylamine, and how can reaction conditions be optimized for high yield?

  • Methodology :

  • Route 1 : React 4-chlorobenzylamine with 2-fluorobenzoic acid derivatives using coupling agents (e.g., DCC/HOBt) under inert atmosphere. This method is analogous to the synthesis of N-(4-chlorobenzyl)-2-ethylbutanamide .
  • Route 2 : Adapt protocols for structurally similar compounds, such as N-(4-Chlorobenzyl)-3-fluorobenzylamine, which involve condensation reactions followed by purification via column chromatography (e.g., diethyl ether:isopropyl alcohol:hexane mixtures) .
    • Optimization : Control temperature (e.g., 25–80°C), solvent polarity, and stoichiometric ratios. Monitor purity via TLC and characterize intermediates using NMR .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?

  • Key Techniques :

  • IR Spectroscopy : Identify amine (-NH) and aromatic C-F stretches (~3300 cm⁻¹ and 1250–1100 cm⁻¹, respectively) .
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., 4-chlorobenzyl protons at δ 7.3–7.5 ppm; 2-fluorobenzyl protons at δ 6.8–7.1 ppm) .
  • Elemental Analysis : Verify molecular formula (e.g., C₁₄H₁₂ClFN₂) and purity (>95%) .

Q. How do the solubility and stability of this compound influence experimental design?

  • Physicochemical Properties :

  • Solubility : Primarily soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Adjust solvent systems for biological assays .
  • Stability : Stable under inert conditions at room temperature. Avoid prolonged exposure to light or moisture to prevent decomposition .

Advanced Research Questions

Q. How does the electronic nature of substituents (Cl, F) influence the reactivity of this compound in nucleophilic substitutions or catalytic reactions?

  • Mechanistic Insights :

  • The electron-withdrawing -Cl group enhances electrophilicity at the benzyl position, facilitating nucleophilic attacks.
  • The -F substituent on the 2-fluorobenzyl group directs regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
    • Experimental Validation : Use DFT calculations to map electron density and compare with kinetic data from reactions like amidation or alkylation .

Q. What parameters should be prioritized to optimize the synthetic efficiency of this compound in scaled-up reactions?

  • Critical Parameters :

  • Catalyst Loading : Reduce excess coupling agents (e.g., DCC) to minimize byproducts .
  • Purification : Employ gradient chromatography (e.g., hexane/ethyl acetate) for high recovery rates. Validate purity via HPLC .
  • Green Chemistry : Explore solvent alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .

Q. How can researchers resolve discrepancies between computational predictions (e.g., binding affinity) and experimental data for this compound in biological studies?

  • Strategies :

  • Validation : Cross-check computational models (e.g., molecular docking) with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) data .
  • Error Analysis : Assess protonation states in simulations and adjust for solvent effects (e.g., PBS vs. DMSO) .
  • Reproducibility : Standardize assay conditions (pH 5–7, 25°C) to align with fluorescence or enzyme inhibition studies .

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N-(4-Chlorobenzyl)-2-fluorobenzylamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.